molecular formula C18H17NO3 B5769753 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide

Cat. No. B5769753
M. Wt: 295.3 g/mol
InChI Key: XWUHTOOKUDCAMG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide, also known as Ethylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its stimulant properties, and it is often sold as a legal alternative to MDMA. Ethylone has been the subject of numerous scientific studies due to its potential applications in medicine and research.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide is not fully understood, but it is believed to act as a potent releaser of serotonin, dopamine, and norepinephrine. It has been shown to bind to the serotonin transporter, dopamine transporter, and norepinephrine transporter, leading to the release of these neurotransmitters into the synaptic cleft. This results in an increase in their concentration in the brain, leading to the stimulant effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchodilation. It has also been shown to increase the release of hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide in lab experiments is its selectivity for the monoamine transporters. This makes it a valuable tool for studying the transport mechanisms of these neurotransmitters. However, one of the main limitations of using this compound is its potential for abuse and toxicity. Careful consideration must be taken when handling and administering the drug to ensure the safety of researchers.

Future Directions

There are many potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide. One area of research involves the development of new drugs that selectively target the monoamine transporters. Another area of research involves the use of this compound as a tool for studying the effects of long-term stimulant use on the brain. Additionally, there is potential for the development of new therapeutic applications for this compound in the treatment of certain psychiatric disorders.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide can be synthesized using a variety of methods, including reductive amination and condensation reactions. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and phenyl magnesium bromide. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylacrylamide has been studied extensively for its potential applications in medicine and research. One of the most promising areas of research involves its use as a tool for studying the transporters responsible for the uptake of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. This compound has been shown to selectively inhibit the uptake of these neurotransmitters, making it a valuable tool for studying their transport mechanisms.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-19(15-6-4-3-5-7-15)18(20)11-9-14-8-10-16-17(12-14)22-13-21-16/h3-12H,2,13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUHTOOKUDCAMG-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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